2-Iodooxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

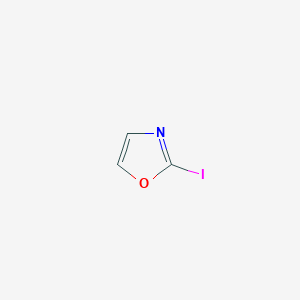

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXCSHIEHGEJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877614-97-6 | |

| Record name | 2-iodo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 2-Iodooxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of a halogen, particularly iodine, at the 2-position of the oxazole ring, as seen in 2-Iodooxazole, unlocks a vast chemical space for molecular elaboration. This versatile building block serves as a linchpin for the construction of complex molecular architectures, primarily through its participation in a variety of powerful cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in the synthesis of novel chemical entities for drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and for predicting the properties of its derivatives. While extensive experimental data for the parent this compound is not always readily available, a combination of predicted values and data from analogous structures provides a robust profile.

| Property | Value | Source |

| Molecular Formula | C₃H₂INO | [Calculated] |

| Molecular Weight | 194.96 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Boiling Point | 198.1 ± 23.0 °C (Predicted) | [1][3] |

| Density | 2.227 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa (of conjugate acid) | -0.24 ± 0.10 (Predicted) | [3] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2][3] |

Solubility: Qualitative assessments indicate that this compound, like many small organic molecules, is expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform. Its polarity suggests limited solubility in non-polar solvents like hexanes.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques. Predicted spectral data, based on the analysis of similar iodo-substituted heterocycles, provides a valuable reference for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to be simple, exhibiting two signals corresponding to the protons on the oxazole ring. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the heteroatoms within the ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will show three distinct signals for the carbon atoms of the oxazole ring. The carbon atom bonded to the iodine (C2) is expected to have a characteristic chemical shift.

Mass Spectrometry (MS): The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 195. A characteristic fragmentation pattern would involve the loss of the iodine atom, leading to a significant fragment at m/z 68.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the C-H, C=N, and C-O stretching vibrations of the oxazole ring.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely applicable method for the synthesis of this compound is the regioselective iodination of the parent oxazole ring via a lithiation-iodination sequence. This approach leverages the acidity of the C2 proton of the oxazole.

Experimental Protocol: Synthesis of this compound

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: To the cooled THF, add oxazole (1.0 equivalent) via syringe. Then, slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. This step generates the 2-lithiooxazole intermediate.

-

Iodination: In a separate flask, dissolve iodine (1.1 equivalents) in anhydrous THF. Slowly add this iodine solution to the 2-lithiooxazole solution at -78 °C. The reaction mixture will typically change color, indicating the consumption of the organolithium species. Stir the reaction at -78 °C for an additional 2 hours.

-

Quenching: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3 x volumes). Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Caption: Key cross-coupling reactions of this compound.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its well-defined physicochemical properties and predictable reactivity in a suite of powerful cross-coupling reactions allow for the efficient and modular construction of complex oxazole-containing molecules. This guide has provided a foundational understanding of the core attributes of this compound, offering researchers and scientists the necessary information to confidently incorporate this important intermediate into their synthetic strategies for the discovery of novel therapeutics.

References

-

Oxazole - Wikipedia. (URL: [Link])

-

Synthesis and Reactions of Oxazoles - ResearchGate. (URL: [Link])

-

Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

Sources

Technical Guide: Stability and Storage Protocols for 2-Iodooxazole

Executive Summary

2-Iodooxazole (CAS No. 877614-97-6) is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its utility is primarily derived from the strategically positioned iodine atom on the oxazole scaffold, which serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[1][2] This reactivity, however, is counterbalanced by a susceptibility to degradation if not stored and handled with meticulous care. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its potential degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling to ensure its integrity for research and development applications.

Chemical & Physical Properties

A foundational understanding of this compound's properties is essential for its proper management in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 877614-97-6 | [3][4] |

| Molecular Formula | C₃H₂INO | [4] |

| Molecular Weight | 194.96 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Boiling Point | 198.1 ± 23.0 °C (Predicted) | [2][4] |

| Density | 2.227 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity (Typical) | 95-98% | [3] |

Core Stability Profile & Influencing Factors

The stability of this compound is contingent on several environmental factors. The carbon-iodine (C-I) bond on the electron-deficient oxazole ring is the primary site of reactivity and potential degradation. The following factors are critical to control:

-

Temperature: Elevated temperatures can provide the activation energy required for decomposition. The C-I bond, while useful in synthesis, is weaker than corresponding C-Br or C-Cl bonds, making the molecule susceptible to thermal degradation. Multiple suppliers mandate storage at freezer temperatures (-20°C) or under refrigeration (2-8°C) to minimize kinetic degradation rates.[3][4]

-

Light: The recommendation to "Keep in dark place" is ubiquitous among suppliers.[3][4][5] This strongly suggests photosensitivity. Iodo-aromatic compounds are known to absorb UV-Vis light, which can induce homolytic cleavage of the C-I bond, initiating radical-based degradation pathways.

-

Atmosphere: Storage under an "inert atmosphere" (e.g., Argon, Nitrogen) is a standard requirement.[3][4][5] This precaution is twofold: it prevents potential oxidation of the electron-rich oxazole ring and mitigates hydrolysis by excluding atmospheric moisture. Some heterocyclic compounds can undergo complex degradation in the presence of oxygen, analogous to the observed base-mediated autoxidation of imidazole moieties in other active pharmaceutical ingredients.[6]

-

Moisture: The need for dry storage conditions is explicitly and implicitly stated.[2][7] While the oxazole ring itself is generally stable to hydrolysis, moisture can facilitate certain degradation mechanisms or react with trace impurities (e.g., residual acid from synthesis) that could catalyze decomposition.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its structure allows for the postulation of several logical degradation pathways based on established chemical principles. Understanding these pathways is key to designing effective preventative storage protocols.

Pathway A: Photolytic C-I Bond Homolysis

This is a highly probable degradation route given the light sensitivity of the compound. Absorption of photons can lead to the cleavage of the C-I bond, generating an oxazol-2-yl radical and an iodine radical. These reactive intermediates can then undergo various reactions, such as dimerization or hydrogen abstraction from a solvent, leading to impurities.

Caption: Postulated photolytic degradation pathway for this compound.

Pathway B: Nucleophilic Aromatic Substitution

The iodine atom can act as a leaving group in the presence of strong nucleophiles. While not a major concern during proper storage, contamination with bases (e.g., amines, hydroxides) or other nucleophiles could lead to the formation of substituted oxazole impurities.

Pathway C: Oxidative Degradation

Exposure to atmospheric oxygen, especially if catalyzed by trace metals or light, can lead to the oxidation of the oxazole ring. This can result in ring-opening or the formation of various oxidized byproducts, compromising the sample's purity and reactivity. Forced degradation studies on other nitrogen-containing heterocycles like imidazoles have shown their susceptibility to oxidation by peroxides or autoxidation.[6]

Recommended Storage and Handling Protocols

Adherence to a strict storage and handling protocol is a self-validating system for maintaining the integrity of this compound.

Summary of Storage Conditions

The following table consolidates storage recommendations from various chemical suppliers, highlighting the consensus on best practices.

| Supplier / Source | Storage Temperature | Atmosphere | Light/Moisture Conditions |

| Sigma-Aldrich / Ambeed | Store in freezer, under -20°C | Inert atmosphere | Keep in dark place |

| ChemicalBook | Store in freezer, under -20°C | Inert atmosphere | Keep in dark place |

| ChemScene (via Sigma) | -20°C | Not Specified | Not Specified |

| ChemShuttle | 2-8°C | Not Specified | Sealed, dry |

| CHIRALEN (for derivative) | 2-8°C | Inert atmosphere | Keep in dark place |

| BLD Pharm | Store in freezer, under -20°C | Inert atmosphere | Keep in dark place |

Step-by-Step Laboratory Storage Protocol

-

Receipt and Inspection: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the label. The compound is typically shipped via cold-chain transportation.[3][5]

-

Container Selection: Store the compound in its original, tightly sealed container. If repackaging is necessary, use an amber glass vial with a PTFE-lined cap.

-

Atmosphere Control: Before sealing for storage, flush the container headspace with a dry, inert gas such as argon or nitrogen.

-

Temperature Control: Place the sealed container in a designated, explosion-proof, or flammable-rated laboratory freezer set to -20°C.[8] For short-term storage, 2-8°C is acceptable if a freezer is unavailable, but -20°C is preferred for long-term stability.

-

Light Exclusion: Ensure the freezer is in a dark room or place the container inside a secondary box to eliminate light exposure.

-

Inventory Management: Use a first-in, first-out system.[8] It is advisable to note the date the container is first opened on the label.

Step-by-Step Handling Workflow

Handling this compound requires preventing its exposure to ambient air and moisture.

Caption: Recommended workflow for handling this compound.

Safety & Incompatibility

-

Hazard Profile: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn.

-

Incompatible Materials: To prevent hazardous reactions and degradation, store this compound away from:

Conclusion

The long-term stability of this compound is readily achievable through the diligent control of temperature, light, atmosphere, and moisture. The optimal storage condition is at -20°C, under a dry, inert atmosphere, in a dark location . By understanding the potential degradation pathways and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the compound's purity and reactivity, thereby safeguarding the integrity of their synthetic endeavors and research outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 877614-97-6 [sigmaaldrich.com]

- 4. This compound | 877614-97-6 [amp.chemicalbook.com]

- 5. 877614-97-6|this compound|BLD Pharm [bldpharm.com]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 9. nottingham.ac.uk [nottingham.ac.uk]

Spectroscopic Characterization of 2-Iodooxazole: A Technical Guide

This technical guide offers an in-depth exploration of the spectroscopic profile of 2-iodooxazole, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Given the limited availability of direct experimental data in public repositories, this document synthesizes predicted spectroscopic characteristics with foundational principles and data from analogous structures.[3] It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's structural verification and analytical behavior.

Introduction to this compound and its Spectroscopic Importance

The oxazole ring is a privileged scaffold in numerous biologically active compounds.[1][4] The introduction of an iodine atom at the C2 position creates a versatile handle for a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, thus opening avenues for the synthesis of complex molecular architectures.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound in these synthetic workflows. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The asymmetry of the molecule results in a unique and predictable set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the two protons on the oxazole ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the deshielding effect of the aromatic system.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.8 - 8.0 | Doublet | ~0.5 - 1.0 | H5 | The proton at the C5 position is adjacent to the oxygen atom, leading to a downfield shift. It will appear as a doublet due to coupling with H4. |

| ~7.2 - 7.4 | Doublet | ~0.5 - 1.0 | H4 | The proton at the C4 position is adjacent to the C5 proton and is expected to be slightly upfield compared to H5. It will appear as a doublet due to coupling with H5. |

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and minimal interference in the spectral region of interest.[3] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[3]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide critical information about the carbon framework of this compound. Three distinct signals are expected for the oxazole ring carbons. The carbon atom attached to the iodine (C2) will have a significantly different chemical shift compared to the other two.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C5 | This carbon is adjacent to the oxygen atom, resulting in a significant downfield shift. |

| ~138 - 142 | C4 | The C4 carbon, bonded to a hydrogen, will be found in the typical aromatic region for heterocyclic compounds. |

| ~95 - 105 | C2 | The C2 carbon is directly bonded to the highly electronegative iodine atom, which induces a strong shielding effect, shifting it significantly upfield compared to other carbons in the ring. |

Diagram of this compound with NMR Assignments

Caption: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[5] The IR spectrum of this compound will be characterized by vibrations of the C-H, C=N, and C-O bonds within the oxazole ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

| ~3100 - 3150 | C-H stretching (oxazole ring) | These absorptions are characteristic of C-H bonds on an aromatic heterocyclic ring.[3] |

| ~1600 - 1650 | C=N stretching (oxazole ring) | The carbon-nitrogen double bond within the oxazole ring gives rise to a strong absorption in this region.[3] |

| ~1450 - 1550 | C=C stretching (oxazole ring) | Aromatic C=C stretching vibrations typically appear in this range. |

| ~1050 - 1150 | C-O-C stretching | The stretching of the C-O-C single bonds within the heterocyclic ring is expected in this fingerprint region. |

| ~600 - 700 | C-I stretching | The carbon-iodine bond vibration is expected to appear at lower wavenumbers. |

Trustworthiness of Protocol: A standard approach for obtaining an IR spectrum is to analyze the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.[3] This ensures that the obtained spectrum is free from solvent absorptions and is highly reproducible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 195 | [M]⁺ | This corresponds to the molecular ion peak of this compound (C₃H₂INO). |

| 167 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for oxazoles.[6] |

| 127 | [I]⁺ | The carbon-iodine bond can cleave, leading to the detection of the iodine cation. |

| 68 | [M-I]⁺ | This peak represents the oxazole ring fragment after the loss of the iodine atom. |

Expertise in Interpretation: The fragmentation pattern of oxazoles is well-documented.[6] The initial cleavage often involves the weakest bonds, and subsequent rearrangements can lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments with high accuracy.[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[3]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film): If this compound is a solid or oil, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a NaCl or KBr salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[7]

-

Instrumentation: Use an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3][7]

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and major fragments. Use software to calculate the elemental composition and compare it with the theoretical values for C₃H₂INO.

Workflow for Spectroscopic Characterization

Caption: A typical workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on established chemical principles and analysis of related structures. The predicted NMR, IR, and MS data presented herein, along with the detailed experimental protocols, offer a solid foundation for researchers to identify, characterize, and utilize this important synthetic intermediate. Adherence to these analytical methodologies will ensure the integrity and reliability of experimental results in the fields of drug discovery and materials science.

References

- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. Benchchem.

- A Comprehensive Review of 5-Substituted 2-Iodooxazoles: Synthesis, Reactivity, and Applications in Drug Discovery. Benchchem.

- A Comparative Guide to Analytical Methods for the Quantification of 2-Iodo-5-(m-tolyl)oxazole. Benchchem.

- This compound | 877614-97-6. Sigma-Aldrich.

- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons, Inc.

- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.

- Mass spectrometry of oxazoles. HETEROCYCLES.

- 877614-97-6|this compound|BLD Pharm. BLD Pharm.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

- This compound. MySkinRecipes.

- Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.

Sources

Unveiling the Reactivity of 2-Iodooxazole: A Theoretical and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Power of Iodine

The oxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The strategic introduction of an iodine atom at the 2-position of the oxazole ring dramatically expands its synthetic utility, transforming it into a versatile building block for the construction of complex molecular architectures. This guide delves into the theoretical underpinnings of 2-iodooxazole's reactivity, providing a mechanistic framework for understanding and predicting its behavior in key synthetic transformations. By examining the electronic structure and reaction pathways from a computational perspective, we can elucidate the causality behind experimental observations and empower researchers to design more efficient and innovative synthetic strategies.

The Electronic Landscape of this compound: A Computational Perspective

While specific computational studies on this compound are not extensively available in public literature, we can draw valuable insights from the theoretical analysis of analogous iodo-substituted azoles, such as 4-iodo-1H-imidazole.[1] Density Functional Theory (DFT) calculations on these systems reveal the profound influence of the iodine substituent on the electronic properties of the heterocyclic ring.

The introduction of iodine, an electron-withdrawing halogen, is predicted to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This, in turn, is expected to modulate the HOMO-LUMO energy gap, a critical parameter that governs the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound (by analogy with 4-iodo-1H-imidazole)

| Property | Predicted Value for this compound | Influence of Iodine |

| HOMO Energy | Lowered compared to parent oxazole | Increased electrophilicity of the ring |

| LUMO Energy | Lowered compared to parent oxazole | Enhanced susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Potentially reduced | Increased reactivity |

Note: These values are predictive and based on established trends from computational studies on related halogenated heterocycles.[1]

A Natural Bond Orbital (NBO) analysis of the C-I bond in a molecule like this compound would likely reveal a significant polarization, with the carbon atom bearing a partial positive charge and the iodine atom a partial negative charge. This polarization is a key factor in the C-I bond's susceptibility to oxidative addition by a low-valent metal catalyst, a crucial step in many cross-coupling reactions.[2][3]

Key Reactions of this compound: A Mechanistic Deep Dive

The synthetic prowess of this compound is most evident in its participation in a variety of powerful cross-coupling reactions. Here, we explore the theoretical basis for the mechanisms of these transformations.

Halogen-Metal Exchange: A Gateway to Functionalization

The halogen-metal exchange reaction is a fundamental transformation that converts the C-I bond into a more reactive carbon-metal bond, typically with lithium or magnesium.[4] This process is often rapid, even at low temperatures, and is a cornerstone for the synthesis of functionalized oxazoles.

Two primary mechanisms have been proposed for the lithium-halogen exchange: a nucleophilic pathway involving an "ate-complex" intermediate and a single-electron transfer (SET) pathway that generates radical intermediates.[4][5] For aryl iodides like this compound, the nucleophilic pathway is generally considered more likely, especially with primary alkyllithium reagents at low temperatures.[6]

The rate of halogen-metal exchange typically follows the trend I > Br > Cl, making this compound an excellent substrate for this reaction.[4]

Theoretical Protocol for Investigating Halogen-Metal Exchange:

-

Reactant and Product Modeling: Construct and optimize the geometries of this compound, the organolithium reagent (e.g., n-butyllithium), the 2-lithiooxazole product, and the alkyl iodide byproduct using a suitable DFT method (e.g., B3LYP/6-31G*).

-

Transition State Search: Locate the transition state for the halogen-metal exchange. This can be challenging and may involve techniques like quadratic synchronous transit (QST2/QST3) or a relaxed potential energy surface scan.

-

Frequency Analysis: Perform frequency calculations on all optimized structures to confirm that reactants and products are energy minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the C-I bond breaking and C-Li bond formation.

-

Energy Profile Calculation: Calculate the activation energy and the overall reaction energy to assess the kinetic and thermodynamic feasibility of the reaction.

Caption: Generalized workflow for the theoretical study of halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Stille couplings. The overarching mechanism for these reactions involves a catalytic cycle centered on a palladium catalyst.

The General Catalytic Cycle:

The generally accepted mechanism for these cross-coupling reactions consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[7]

-

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling this compound with an organoboron reagent. DFT studies on similar aryl halides have shown that the oxidative addition step is often the bottleneck of the catalytic cycle.[7][8] The activation barrier for this step can be influenced by the electronic nature of the aryl halide and the ligands on the palladium catalyst.

Theoretical Insights into the Suzuki-Miyaura Coupling:

-

Oxidative Addition: The C-I bond in this compound is significantly weaker than C-Br or C-Cl bonds, leading to a lower activation barrier for oxidative addition.[9]

-

Ligand Effects: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction rate and selectivity. Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps.

-

Role of the Base: The base plays a crucial role in the transmetalation step by activating the organoboron species. Computational studies have helped to elucidate the precise mechanism of this activation.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper.[10]

Theoretical Considerations for the Sonogashira Coupling:

-

Dual Catalytic Cycles: The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[10] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

-

Copper-Free Variants: Theoretical studies have also explored the mechanism of copper-free Sonogashira couplings, providing insights into alternative pathways for alkyne activation.[11]

-

Regioselectivity: In cases of di- or poly-halogenated oxazoles, DFT calculations can predict the site of preferential coupling based on the relative activation barriers for oxidative addition at each C-X bond.

The Stille coupling utilizes an organotin reagent as the coupling partner for this compound. This reaction is known for its tolerance of a wide range of functional groups.

Computational Analysis of the Stille Coupling:

-

Transmetalation Mechanism: The mechanism of the transmetalation step in Stille coupling has been a subject of theoretical investigation, with both open and cyclic transition states being proposed.

-

Ligand Acceleration: As with other cross-coupling reactions, the choice of ligand on the palladium catalyst can have a significant effect on the efficiency of the Stille coupling.

-

Toxicity of Tin Reagents: A practical consideration in the Stille coupling is the toxicity of the organotin reagents and byproducts. While not a direct focus of reactivity studies, this is an important factor in the overall "greenness" of a synthetic route.

Conclusion: The Synergy of Theory and Experiment

Theoretical studies, primarily employing Density Functional Theory, provide an invaluable lens through which to understand and predict the reactivity of this compound. By dissecting the electronic structure and mapping the potential energy surfaces of its key reactions, we can move beyond empirical observations to a more rational and predictive approach to organic synthesis. The insights gained from these computational models, when used in concert with experimental validation, will undoubtedly continue to drive innovation in the synthesis of novel oxazole-containing compounds for applications in drug discovery and materials science.

References

-

Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. National Institutes of Health. Available from: [Link]

-

Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Available from: [Link]

-

Metal–halogen exchange. Wikipedia. Available from: [Link]

-

Mechanism of Lithium-Halogen Exchange and Related Reactions. PKU. Available from: [Link]

-

The Mechanism of Lithium-Halogen Exchange: A Complex Reaction. Slides Geometry. Available from: [Link]

-

Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. ResearchGate. Available from: [Link]

-

Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. ResearchGate. Available from: [Link]

-

The Mechanism of Lithium-Halogen Exchange. Macmillan Group. Available from: [Link]

-

Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journals. Available from: [Link]

-

An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. Available from: [Link]

-

We Already Know Everything about Oxidative Addition to Pd(0): Do We?. ResearchGate. Available from: [Link]

-

Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Available from: [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]

-

Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. PubMed. Available from: [Link]

-

Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health. Available from: [Link]

-

Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. DergiPark. Available from: [Link]

-

Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. ResearchGate. Available from: [Link]

-

Electronic Structure and Chemical Reactivity. ResearchGate. Available from: [Link]

-

Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. ResearchGate. Available from: [Link]

-

Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. ResearchGate. Available from: [Link]

-

A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate. Available from: [Link]

-

Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available from: [Link]

-

Predicting Reaction Yields via Supervised Learning. The Doyle Group. Available from: [Link]

-

Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. ResearchGate. Available from: [Link]

-

Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. MDPI. Available from: [Link]

-

DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. National Institutes of Health. Available from: [Link]

-

Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. RSC Publishing. Available from: [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health. Available from: [Link]

-

A DFT Study of Site-Selectivity in Oxidative Addition Reactions with Pd0 Complexes: The Effect of an Azine Nitrogen and the Use of Different Types of Halogen Atoms in the Substrate. ResearchGate. Available from: [Link]

-

Natural bond orbital analysis of steric interactions. ResearchGate. Available from: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available from: [Link]

-

Special Issue : From Electronic Structure to Application: Computational Insights into Bioactive and Functional Molecules. MDPI. Available from: [Link]

-

Understanding Electronic Structure and Chemical Reactivity: Quantum-Information Perspective. ResearchGate. Available from: [Link]

-

Natural Bond Critical Point analysis: quantitative relationships between natural bond orbital-based and QTAIM-based topological descriptors of chemical bonding. PubMed. Available from: [Link]

-

Predicting reaction performance in C–N cross-coupling using machine learning. The Doyle Group - Princeton University. Available from: [Link]

-

Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. RSC Publishing. Available from: [Link]

-

Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists. RSC Publishing. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Privileged Scaffold and the Halogen's Influence

An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-Halooxazoles for Drug Discovery Professionals

The 1,3-oxazole ring is a five-membered heterocyclic motif featuring oxygen and nitrogen atoms, a structure that has become a cornerstone in medicinal chemistry.[1] Its rigid, planar geometry and capacity for hydrogen bonding make it a privileged scaffold found in numerous pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When a halogen atom is introduced at the 2-position, creating a 2-halooxazole, the electronic properties and reactivity of the entire system are significantly modulated. This modification can enhance binding affinity to biological targets, improve membrane permeability, and alter metabolic stability, making 2-halooxazoles particularly attractive for drug design and development.[3]

Quantum chemical analysis provides an indispensable toolkit for dissecting the subtle yet profound effects of this halogen substitution. By employing computational methods, researchers can gain a deep, atom-level understanding of a molecule's electronic structure, reactivity, and potential interactions before committing to costly and time-consuming synthesis.[1] This guide offers a comprehensive overview of the theoretical principles and practical workflows for the quantum chemical analysis of 2-halooxazoles, tailored for scientists engaged in modern drug discovery.

Theoretical Foundation: Why Density Functional Theory (DFT)?

For molecules of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy, making it the workhorse method for analysis.[1][4] DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows us to derive key molecular properties that govern chemical behavior and biological activity.

Causality Behind Method Selection: The choice of a specific DFT functional and basis set is critical for obtaining reliable results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and robust choice for organic molecules as it incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in simpler functionals.[1][5] This provides a more accurate description of electronic properties.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is frequently employed.[1][6] Let's break down why:

-

6-311: This indicates a triple-zeta quality, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in representing electron distribution.

-

++G: These are diffuse functions added to both heavy atoms and hydrogen. They are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nucleus.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogens (p-functions). They allow orbitals to change shape, which is essential for describing chemical bonds and interactions accurately.

-

-

Dispersion Corrections: A known challenge in standard DFT is the description of non-covalent interactions, such as van der Waals forces and halogen bonding, which are dominated by electron correlation effects.[7] The positive electrostatic region on a halogen atom, known as a σ-hole, can form an attractive, directional interaction with a nucleophile—a halogen bond.[8][9] To accurately model this, an empirical dispersion correction, such as Grimme's D3, should be included in the calculation (e.g., B3LYP-D3).

Core Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for analyzing a 2-halooxazole molecule, such as 2-chlorooxazole.

Caption: A typical DFT workflow for the analysis of 2-halooxazoles.

Experimental Protocol: Detailed Workflow

-

Structure Preparation:

-

Draw the 2D structure of the desired 2-halooxazole (e.g., 2-chlorooxazole) in a chemical drawing program.

-

Use a molecular editor (e.g., GaussView, Avogadro) to generate an initial 3D structure. Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.[1]

-

-

Geometry Optimization:

-

Submit the 3D structure for geometry optimization using your chosen quantum chemistry software package (e.g., Gaussian, ORCA).

-

Methodology: Specify the DFT functional (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and an empirical dispersion correction (e.g., GD3). The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.[1]

-

-

Frequency Calculation (Self-Validation Step):

-

Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the exact same level of theory.

-

Trustworthiness Check: This step is crucial for validation. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, not a stable molecule. If an imaginary frequency is found, the optimization must be repeated, often by slightly distorting the geometry along the vibrational mode of the imaginary frequency.

-

-

Property Calculations and Analysis:

-

With the validated minimum energy structure, perform further calculations to extract key electronic and spectroscopic properties.

-

Analysis of Key Molecular Properties

Electronic Structure and Reactivity Descriptors

The electronic landscape of a molecule dictates its reactivity. Key descriptors provide quantitative insights into this landscape.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[1]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap implies the molecule is more polarizable and reactive.[1]

-

-

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions.[1]

-

Red/Yellow Regions: Electron-rich areas (negative potential), indicative of nucleophilic sites (e.g., the nitrogen atom).

-

Blue Regions: Electron-poor areas (positive potential), indicative of electrophilic sites. In 2-halooxazoles, a distinct positive region (the σ-hole) is often observed on the halogen atom along the C-X bond axis, making it a prime site for halogen bonding.[9]

-

-

Atomic Charges: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis assign partial charges to each atom, helping to quantify the electron distribution and identify polar bonds.

Caption: Structure of 2-chlorooxazole and its potential for halogen bonding.

Data Presentation: Comparative Analysis of 2-Halooxazoles

The following table presents illustrative DFT-calculated data for a series of 2-halooxazoles, demonstrating the influence of the halogen substituent. (Note: These are representative values for comparison).

| Property | 2-Fluorooxazole | 2-Chlorooxazole | 2-Bromooxazole |

| C2-Halogen Bond Length (Å) | 1.35 | 1.74 | 1.89 |

| Halogen NBO Charge (e) | -0.45 | -0.15 | -0.05 |

| HOMO Energy (eV) | -7.8 | -7.5 | -7.4 |

| LUMO Energy (eV) | -1.2 | -1.5 | -1.6 |

| HOMO-LUMO Gap (eV) | 6.6 | 6.0 | 5.8 |

Interpretation of Trends:

-

As we move down the halogen group (F to Br), the C-X bond length increases as expected due to larger atomic radii.

-

Interestingly, the negative charge on the halogen decreases. Despite fluorine's high electronegativity, the σ-hole effect becomes more pronounced with larger halogens (Cl, Br), making them better halogen bond donors.

-

The HOMO-LUMO gap decreases from F to Br, suggesting that the reactivity and polarizability of the molecule increase.[1] This trend can be critical for tuning a drug candidate's activity.

Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, providing a powerful means to validate experimental results and interpret complex spectra.[10][11]

-

Vibrational Spectroscopy (IR, Raman): The frequency calculation not only validates the geometry but also provides the harmonic vibrational frequencies. These can be compared directly with experimental FT-IR and FT-Raman spectra to confirm the structure of a synthesized compound.[6][12] Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement.[13]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹³C, ¹H) and spin-spin coupling constants.[5][12] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental NMR spectra, especially for novel compounds.

Conclusion: From In Silico Insights to Drug Development

The quantum chemical analysis of 2-halooxazoles provides a predictive framework that significantly accelerates the drug development pipeline. By leveraging DFT, researchers can:

-

Rationalize Structure-Activity Relationships (SAR): Understand how changing the halogen (or other substituents) affects electronic properties and, consequently, biological activity.[2]

-

Predict Sites of Metabolism: Identify electron-rich or sterically accessible sites prone to metabolic transformation.

-

Model Receptor-Ligand Interactions: Use calculated properties like MEP and atomic charges as inputs for more accurate molecular docking and molecular dynamics (MD) simulations to predict binding modes and affinities.[14]

-

Guide Synthesis: Predict the reactivity of different positions on the ring to guide synthetic strategies for creating derivatives.[15]

By integrating these computational insights, drug development professionals can make more informed decisions, prioritize the synthesis of the most promising candidates, and ultimately design more effective and safer therapeutics.

References

- Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.Benchchem.

-

1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed, Comput Biol Chem. 2016 Dec:65:8-15. [Link]

-

1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study | Request PDF. ResearchGate. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. ACS Publications, Langmuir. [Link]

-

Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. MDPI. [Link]

-

Halogen bonding from dispersion-corrected density-functional theory: The role of delocalization error. NRC Research Press. [Link]

-

Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. PMC, NIH. [Link]

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

When and Why Hartree-Fock Densities are Better than Self-Consistent Kohn-Sham Densities. arXiv.org. [Link]

-

The photophysics of alloxazine: a quantum chemical investigation in vacuum and solution. RSC Publishing, Photochemical & Photobiological Sciences. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles | Request PDF. ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC, PubMed Central. [Link]

-

Crystallographic Structure and Quantum-Chemical Analysis of Biologically Active Co(III)-Pyridoxal–Isothiosemicarbazone Complex. MDPI. [Link]

-

Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Request PDF. ResearchGate. [Link]

-

Synthesis of 2‐bromooxazole (9). | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. [Link]

-

The photophysics of alloxazine: A quantum chemical investigation in vacuum and solution | Request PDF. ResearchGate. [Link]

-

Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpre. Longdom Publishing. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Longdom Publishing. [Link]

-

Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. ResearchGate. [Link]

-

Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives | Request PDF. ResearchGate. [Link]

-

Synthesis and Reactivity of[1][2][14]Triazolo-annelated Quinazolines. Semantic Scholar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. longdom.org [longdom.org]

- 12. longdom.org [longdom.org]

- 13. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

2-Iodooxazole: A Versatile Linchpin for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The oxazole ring is a privileged five-membered heterocycle, forming the structural core of numerous natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after motif in drug design.[3][4] This guide focuses on a particularly powerful, functionalized version of this scaffold: the 2-iodooxazole. The introduction of an iodine atom at the C2 position transforms the otherwise stable oxazole ring into a versatile chemical handle, unlocking a vast and accessible chemical space for medicinal chemists.[5]

The carbon-iodine bond at the C2 position is readily activated for palladium-catalyzed cross-coupling reactions, serving as a strategic linchpin for the modular construction of complex molecular architectures.[5] This allows for the late-stage diversification of drug candidates, enabling rapid exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of the this compound scaffold in modern drug discovery programs.

Synthesis of the this compound Core

The most common and direct method for preparing 5-substituted 2-iodooxazoles involves the initial construction of the oxazole ring followed by a regioselective iodination at the C2 position. The C2 proton of an oxazole is the most acidic, facilitating its removal by a strong base to generate a nucleophilic organolithium intermediate, which is then quenched with an iodine source.[5]

Key Synthesis Workflow: Lithiation-Iodination

The workflow begins with a 5-substituted oxazole, which can be synthesized through various established methods like the Van Leusen or Robinson-Gabriel synthesis. The subsequent deprotonation and iodination is a robust and scalable procedure.

Experimental Protocol: Synthesis of 2-Iodo-5-phenyloxazole

This protocol is based on the well-established method of direct C2-lithiation followed by iodination, a procedure frequently applied to various azoles.[5][6]

Materials:

-

5-Phenyloxazole (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M solution in hexanes)

-

Iodine (I₂, 1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 5-phenyloxazole (1.0 equiv) and dissolve in anhydrous THF (to make a 0.2 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed upon formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.

-

Slowly add the solution of iodine to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-iodo-5-phenyloxazole.

The Power of Palladium: Cross-Coupling Reactions

The synthetic utility of the this compound scaffold is most profoundly demonstrated in its reactivity in a suite of palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds. For 2-iodooxazoles, this reaction provides a direct route to 2-aryl or 2-vinyl substituted oxazoles, which are common motifs in bioactive molecules.

Causality of Component Selection:

-

Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst. For more challenging or sterically hindered substrates, catalyst systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often superior, as they facilitate the oxidative addition step.[7][8]

-

Base: An aqueous inorganic base like K₂CO₃ or K₃PO₄ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][10]

-

Solvent: A two-phase system like Dioxane/H₂O or Toluene/H₂O is commonly used to dissolve both the organic substrates and the inorganic base.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-phenyloxazole with Phenylboronic Acid

-

To a reaction vial, add 2-iodo-5-phenyloxazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

-

Seal the vial and evacuate and backfill with argon three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, to 0.1 M).

-

Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify by column chromatography to yield 2,5-diphenyloxazole.

| Boronic Acid Partner | Catalyst System | Base | Solvent | Approx. Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~90[11] |

| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DME | ~88-95[3] |

| 3-Thienylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~92[8] |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~85[12] |

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon and an sp carbon, providing direct access to 2-alkynyl oxazoles.[13] This is particularly valuable in medicinal chemistry for creating rigid linkers, probing binding pockets, or as precursors for further transformations.

Causality of Component Selection:

-

Catalyst System: The classic system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI).[14] The palladium catalyst undergoes oxidative addition with the this compound, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[15]

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI generated in the reaction and to facilitate the deprotonation of the terminal alkyne.[14]

Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-phenyloxazole with Phenylacetylene

-

To a Schlenk flask, add 2-iodo-5-phenyloxazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed THF and triethylamine (2.0 equiv).

-

Add phenylacetylene (1.2 equiv) dropwise via syringe.

-

Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate and purify the residue by column chromatography to afford 2-(phenylethynyl)-5-phenyloxazole.

| Alkyne Partner | Catalyst System | Base | Solvent | Approx. Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~93[14] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | ~90[16] |

| 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | ~88[17] |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | ~85[16] |

C-N Bond Formation (Buchwald-Hartwig and Ullmann-type Couplings)

Forming C-N bonds at the C2 position of the oxazole ring introduces key functionality for modulating solubility, basicity, and hydrogen bonding capabilities. While the palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, copper-catalyzed Ullmann-type couplings have also proven effective, particularly for coupling with N-heterocycles.[18][19]

Causality of Component Selection (Copper-Catalyzed):

-

Catalyst System: A simple Cu(I) source like CuI is often sufficient.[18] The choice of ligand is critical; N,N-donor ligands like 1,10-phenanthroline derivatives can accelerate the reaction.[18]

-

Additive: In challenging couplings, additives like silver benzoate (AgOBz) have been shown to facilitate the reaction, potentially by acting as a halide scavenger.[18]

-

Base: A moderately strong base such as cesium carbonate (Cs₂CO₃) is typically used.

Experimental Protocol: Copper-Catalyzed C-N Coupling of 2-Iodo-5-phenyloxazole with 2-Pyridinone This protocol is adapted from a reported procedure by Conrad, J. et al.[18]

-

To a sealable reaction tube, add CuI (0.1 equiv), silver benzoate (2.0 equiv), and 4,7-dimethoxy-1,10-phenanthroline (0.2 equiv).

-

Add 2-iodo-5-phenyloxazole (1.0 equiv), 2-pyridinone (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Seal the tube, evacuate, and backfill with argon.

-

Add anhydrous, degassed dioxane as the solvent.

-

Heat the mixture at 110 °C in an oil bath for 24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify by column chromatography to yield the N-coupled product. A yield of 63% has been reported for this specific transformation.[18]

Strategic Applications in Medicinal Chemistry

The true value of the this compound scaffold lies in its application as a versatile building block for constructing biologically active molecules. Its ability to serve as a linchpin for major cross-coupling reactions allows chemists to rapidly generate libraries of analogues around a core pharmacophore.

Case Study: Synthesis of Bioactive Oxazole-Containing Natural Products

While a direct line to a blockbuster drug from a this compound starting material is not prominently featured in publicly available literature, its utility is powerfully demonstrated in the total synthesis of complex natural products with significant biological activity. For instance, intermediates structurally analogous to 2-iodooxazoles are key components in synthetic routes toward complex polyoxazole-containing marine natural products, which often exhibit potent cytotoxic or antifungal properties.[20] The principles demonstrated in these syntheses are directly applicable to drug discovery campaigns where the oxazole core is a central pharmacophore. The ability to selectively functionalize a di-halogenated oxazole, often reacting at the more labile iodo-position first, is a testament to the strategic control this scaffold offers.[3]

Conclusion

The this compound scaffold is more than just a heterocyclic building block; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis and exceptional versatility in palladium and copper-catalyzed cross-coupling reactions provide a reliable and efficient means to explore chemical space. By enabling the rapid and modular assembly of 2-substituted oxazoles, this scaffold empowers medicinal chemists to accelerate the discovery and optimization of new therapeutic agents. As the demand for novel chemical entities continues to grow, the strategic application of powerful intermediates like this compound will remain a critical component of successful drug discovery programs.

References

-

Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

-

Conrad, J., et al. (2021). Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. ACS Omega. [Link]

-

Black, D. S. (2013). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Catalysts. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

- Dorel, R., & Echavarren, A. M. (2015).

- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.

-

Indra, A., et al. (2013). Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. Dalton Transactions. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific Technical Documents. [Link]

- Jiang, Z.-J., et al. (2016). Liquid-Assisted Grinding Accelerating: Suzuki-Miyaura Reaction of Aryl Chlorides under High-Speed Ball-Milling Conditions. The Journal of Organic Chemistry, 81(21), 10049–10055.

-

Kucukbay, H., et al. (2015). Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. LibreTexts. [Link]

-

Li, B., et al. (2010). 5-(Thiophen-2-yl)oxazole. Organic Syntheses, 87, 16. [Link]

-

Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access. [Link]

-

Mori, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. SciSpace. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Popin, E., et al. (2022). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

-

Reis, J. S., et al. (2021). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. ResearchGate. [Link]

-

Semwal, R., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]

- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.

-

Sotor, V., et al. (2014). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoxime derivatives. ePrints Soton. [Link]

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

Taylor, R. J. K., & De Sousa, P. T. (1990). PREPARATION AND APPLICATIONS OF 2-IODO-5-LITHIOTHIOPHENE - SYNTHESIS OF 8,11-THIOLEUKOTRIENE B-3. York Research Database. [Link]

- Thomas, S., & Collins, S. G. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.

-